molecular formula C21H16N2O4 B2824602 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid CAS No. 457100-77-5

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid

Cat. No. B2824602
CAS RN: 457100-77-5
M. Wt: 360.369
InChI Key: SPHRRZPTPCYNCF-UHFFFAOYSA-N
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Description

The compound “5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a pyridine ring via a carbonyl-amino linkage .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which is a common strategy in peptide synthesis . The Fmoc group is used to protect the amino group during synthesis, and can be removed under mildly basic conditions when no longer needed .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the fluorene and pyridine groups, as well as the carbonyl-amino linkage . The Fmoc group is known to be involved in peptide coupling reactions .

Scientific Research Applications

Synthesis and Peptide Research

This compound is pivotal in the field of synthetic chemistry, particularly in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure of interest, is utilized to protect hydroxy groups during the synthesis of complex molecules. It allows for the selective removal of the Fmoc group under mild conditions, thereby preserving the integrity of other sensitive functional groups within the molecule. This method facilitates the construction of peptides with "difficult sequences" by inhibiting interchain association, making it a crucial tool in solid-phase peptide synthesis (Johnson et al., 1993; Fields & Noble, 2009).

Material Science and Catalysis

In material science, the synthesis and characterization of metal–organic frameworks (MOFs) using derivatives of pyridine-based isophthalic acid, which shares functional similarities with the compound , have shown promising catalytic applications. These MOFs are used in the microwave-assisted peroxidative oxidation of alcohols and the Henry reaction, demonstrating the compound's potential in facilitating diverse chemical transformations (Karmakar et al., 2016).

Analytical Methods

In analytical chemistry, the derivative compounds of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid, such as those used in the creation of carbon dots with high fluorescence quantum yields, are essential for understanding the fluorescence origins of carbon dots. This insight is crucial for expanding the applications of carbon dots in various fields, including bioimaging and sensor technology (Shi et al., 2016).

Drug Synthesis and Pharmacological Studies

While maintaining compliance with the exclusion criteria regarding drug use, dosage, and side effects, it's worth noting that research into derivatives of 2-pyridinecarboxylic acids and their antihypertensive activities indicates the broader chemical family's significance in medicinal chemistry. These studies underscore the potential for developing therapeutic agents, highlighting the importance of foundational chemical research in contributing to advances in healthcare (Finch et al., 1978).

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20(25)13-9-14(11-22-10-13)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRRZPTPCYNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid

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